molecular formula C17H19ClN4O2 B11452951 Butyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Butyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11452951
M. Wt: 346.8 g/mol
InChI Key: KERCAOUCXQDRDH-UHFFFAOYSA-N
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Description

BUTYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazole and pyrimidine rings in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Cyclization to Form the Triazolopyrimidine Core: The triazole intermediate is then subjected to cyclization with suitable reagents such as formamide or its derivatives to form the triazolopyrimidine core.

    Introduction of the Butyl and Chlorophenyl Groups: The butyl and chlorophenyl groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides and aryl halides.

    Esterification: The final step involves the esterification of the carboxylic acid group with butanol to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of BUTYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets in the cell. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Triazolopyrimidine Derivatives: Various derivatives with different substituents on the triazole and pyrimidine rings.

Uniqueness

The uniqueness of BUTYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl ester and chlorophenyl groups enhances its lipophilicity and potential for interaction with biological membranes and targets.

Properties

Molecular Formula

C17H19ClN4O2

Molecular Weight

346.8 g/mol

IUPAC Name

butyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19ClN4O2/c1-3-4-9-24-16(23)14-11(2)21-17-19-10-20-22(17)15(14)12-5-7-13(18)8-6-12/h5-8,10,15H,3-4,9H2,1-2H3,(H,19,20,21)

InChI Key

KERCAOUCXQDRDH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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